molecular formula C21H18F2N2O B3361305 5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-25-0

5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B3361305
CAS No.: 918646-25-0
M. Wt: 352.4 g/mol
InChI Key: AROIAQVAEIMLBF-UHFFFAOYSA-N
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Description

5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of fluorine atoms and a biquinoline core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 3,4,4-trimethyl-2-cyclohexen-1-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,4-difluoroaniline and 3,4,4-trimethyl-2-cyclohexen-1-one under acidic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the biquinoline core.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized biquinoline compounds.

Scientific Research Applications

5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: In biological systems, it may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5,8-Difluoroquinoline: Shares the fluorine substitution pattern but lacks the biquinoline core.

    3,4,4-Trimethylquinoline: Similar in the trimethyl substitution but lacks the fluorine atoms.

    2,4-Difluoroaniline: Contains the difluoro substitution but is a simpler aromatic amine.

Uniqueness

5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its combination of fluorine atoms and a biquinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

5,8-difluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O/c1-12-20(26)25(14-10-13-6-4-5-7-17(13)24-11-14)19-16(23)9-8-15(22)18(19)21(12,2)3/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROIAQVAEIMLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(C=CC(=C2C1(C)C)F)F)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90845321
Record name 5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90845321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918646-25-0
Record name 5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90845321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 2
5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 3
5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 4
5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 5
5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 6
5,8-Difluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

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